REACTION_CXSMILES
|
[CH2:1]([CH:3]([NH:6][C:7]1[N:17]=[CH:16][CH:15]=[CH:14][C:8]=1[C:9]([O:11][CH2:12]C)=[O:10])[CH2:4][CH3:5])[CH3:2].C(C(CC)CNC1N=CC=CC=1C(OCC)=[O:26])C>>[CH2:1]([CH:3]([N:6]1[C:7]2[N:17]=[CH:16][CH:15]=[CH:14][C:8]=2[C:9](=[O:10])[O:11][C:12]1=[O:26])[CH2:4][CH3:5])[CH3:2]
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C(CC)NC1=C(C(=O)OCC)C=CC=N1
|
Name
|
product
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CNC1=C(C(=O)OCC)C=CC=N1)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CC)N1C(OC(C2=C1N=CC=C2)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |